

Application Notes and Protocols for OXi8007 in Mouse Models

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Compound of Interest

Compound Name: OXi8007

Cat. No.: B12418468

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These application notes provide a comprehensive overview of the recommended use of **OXi8007**, a vascular disrupting agent (VDA), in preclinical mouse models of cancer. The following sections detail recommended dosages, administration protocols, and methodologies for key in vivo experiments based on published studies.

Overview and Mechanism of Action

OXi8007 is a water-soluble phosphate prodrug of OXi8006, a potent inhibitor of tubulin assembly. In vivo, **OXi8007** is rapidly converted to the active compound OXi8006 by non-specific phosphatases. OXi8006 then targets the tumor vasculature by binding to tubulin in endothelial cells, leading to microtubule depolymerization. This disruption of the endothelial cell cytoskeleton activates the RhoA signaling pathway, resulting in increased cell contractility, breakdown of cell-cell junctions, and ultimately, a rapid and selective shutdown of blood flow within the tumor. This leads to extensive tumor necrosis and hypoxia.

Recommended Dosage and Administration

The recommended dosage of **OXi8007** in mouse models typically ranges from 250 mg/kg to 350 mg/kg, administered via intraperitoneal (IP) injection. The optimal dose and treatment schedule can vary depending on the tumor model and the therapeutic strategy (monotherapy vs. combination therapy).

Table 1: Summary of OXi8007 Dosage in Various Mouse Models

Tumor Model	Mouse Strain	OXi8007 Dosage	Administration Route	Treatment Schedule	Key Findings
Renca-luc (orthotopic kidney cancer)	BALB/c	250 mg/kg	IP	Twice weekly	Rapid vascular shutdown, significant tumor growth delay in combination with checkpoint inhibitors. [1] [2]
MDA-MB-231-luc (breast cancer xenograft)	SCID	350 mg/kg	IP	Single dose or as specified	Potent and rapid dose-dependent antivasculature activity, with over 93% reduction in bioluminescence signal by 6 hours. [3] [4]
PC3 (prostate cancer xenograft)	SCID	350 mg/kg	IP	Not specified	Effective vascular disruption. [1]
XP258 (patient-derived kidney xenograft)	Not specified	Not specified	Not specified	Twice weekly	Significantly extended survival as a monotherapy. [2]

Experimental Protocols

Orthotopic Kidney Tumor Model (Renca-luc)

This protocol describes the establishment of an orthotopic renal cell carcinoma model in BALB/c mice using Renca-luc cells, which stably express luciferase for in vivo imaging.

Materials:

- Renca-luc cells
- RPMI-1640 medium with 10% FBS and supplements
- Hank's Balanced Salt Solution (HBSS)
- Anesthetics (e.g., ketamine/xylazine or isoflurane)
- Surgical tools (scalpel, forceps, sutures)
- 1 mL syringe with a 28-gauge needle

Procedure:

- **Cell Preparation:** Culture Renca-luc cells in RPMI-1640 medium. On the day of implantation, harvest the cells and prepare a single-cell suspension in HBSS at a concentration of 2×10^6 cells/mL.
- **Animal Preparation:** Anesthetize a female BALB/c mouse (8 weeks old) using an approved protocol. Shave the fur on the left flank.
- **Surgical Procedure:**
 - Make a small incision (~1.0-1.5 cm) on the left flank to expose the peritoneum.
 - Gently exteriorize the left kidney.
 - Using a 1 mL syringe with a 28-gauge needle, slowly inject 0.1 mL (2×10^5 cells) of the Renca-luc cell suspension under the renal capsule. A small bleb should form, indicating a successful injection.

- Carefully return the kidney to the abdominal cavity.
- Close the peritoneum and skin with sutures or surgical clips.
- Post-operative Care: Administer analgesics as required and monitor the mice for recovery. Tumor growth can be monitored via bioluminescence imaging starting approximately 7-10 days post-implantation.

In Vivo Bioluminescence Imaging (BLI)

BLI is a non-invasive method to monitor tumor growth and the acute effects of VDA treatment in real-time.

Materials:

- D-Luciferin potassium salt
- Phosphate-buffered saline (PBS), sterile
- In vivo imaging system (e.g., IVIS)
- Anesthesia system (isoflurane)

Procedure:

- Luciferin Preparation: Prepare a 15 mg/mL stock solution of D-luciferin in sterile PBS.
- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
- Baseline Imaging: Acquire a baseline image before **OXi8007** administration.
- **OXi8007** Administration: Administer **OXi8007** at the desired dose (e.g., 250 mg/kg, IP).
- Post-treatment Imaging:
 - At desired time points (e.g., 2, 4, 6, 24 hours) post-**OXi8007** injection, anesthetize the mouse.
 - Inject D-luciferin (150 mg/kg, IP).

- Acquire images using the in vivo imaging system. The signal intensity is proportional to the number of viable tumor cells and blood perfusion. A decrease in signal indicates vascular disruption.

Pharmacokinetic Studies

This protocol outlines the procedure for determining the plasma and tissue concentrations of **OXi8007** and its active metabolite, OXi8006.

Materials:

- Tumor-bearing mice
- **OXi8007**
- Collection tubes (e.g., heparinized tubes)
- Centrifuge
- Liquid nitrogen
- LC-MS/MS system

Procedure:

- Drug Administration: Administer a single dose of **OXi8007** (e.g., 250 mg/kg, IP) to a cohort of tumor-bearing mice.
- Sample Collection: At various time points (e.g., 20 min, 1, 2, 4, 8, 16 hours), sacrifice a subset of mice (n=3-4 per time point).
- Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.
- Tissue Collection: Harvest tumors and other relevant tissues (e.g., liver, kidney, lung). Blot the tissues to remove excess blood, weigh them, and snap-freeze in liquid nitrogen.

- Sample Analysis: Analyze the plasma and tissue homogenates for **OXi8007** and OXi8006 concentrations using a validated LC-MS/MS method.
- Data Analysis: Determine pharmacokinetic parameters such as half-life (T_{1/2}), maximum concentration (C_{max}), and area under the curve (AUC) using appropriate software.

Visualizations

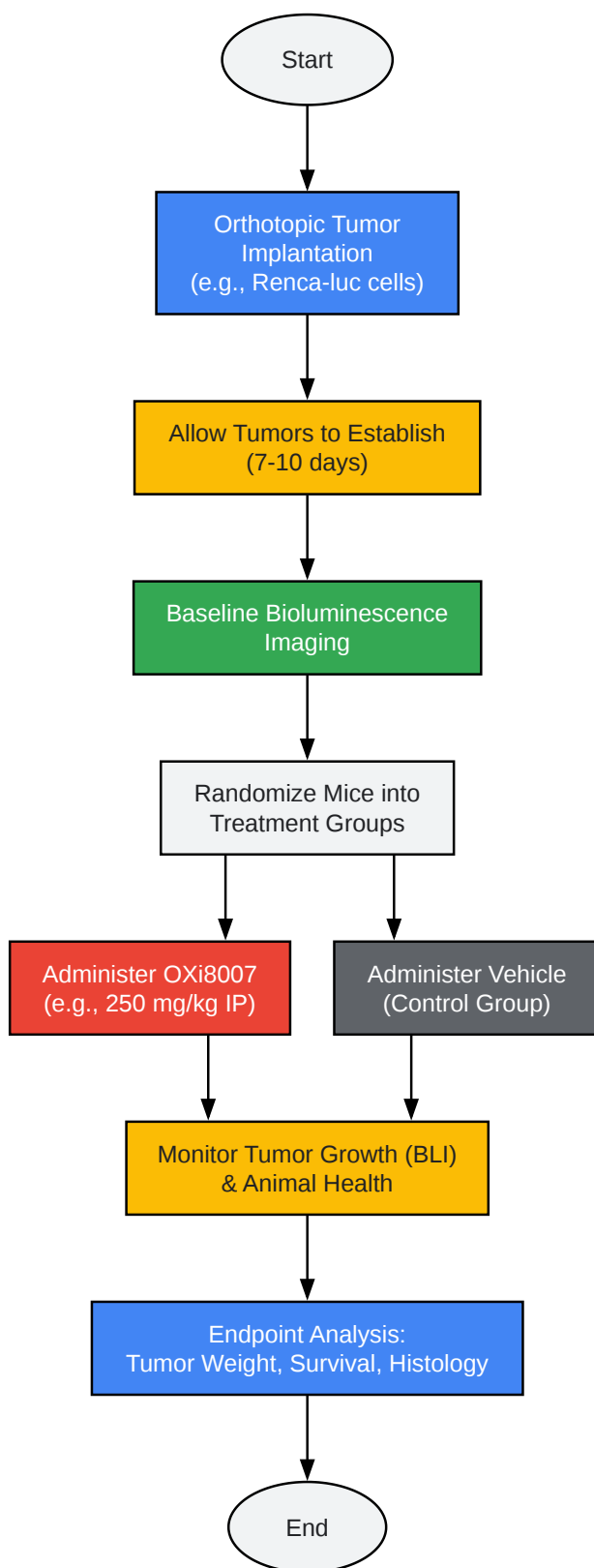
Signaling Pathway of OXi8007



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Caption: Mechanism of action of **OXi8007** leading to vascular disruption.

Experimental Workflow for OXi8007 Efficacy Study



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Caption: General workflow for an in vivo efficacy study of **OXi8007**.

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